molecular formula C7H10F2O2 B8353241 (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one

Cat. No. B8353241
M. Wt: 164.15 g/mol
InChI Key: DKOUCCXOYAEDPL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900215B2

Procedure details

To a cooled (0° C.) solution of 2,2-difluoropropionic acid (prepared according to the procedure described in U.S. Pat. No. 5,859,051) (2.20 g, 20.0 mmol) in dichloromethane (15 ml) was added oxalyl chloride (2.79, 22.0 mmol) dropwise over 10 min. The mixture was stirred at 0° C. for 10 min then allowed to warm to ambient temperature overnight. The mixture was cooled to −10° C. and added via a cannula to a cooled (−10° C.) solution of ethyl vinyl ether (1.59 g, 22.0 mmol) and pyridine (1.74 g, 22.0 mmol) in dichloromethane (50 ml). The mixture was stirred at −10° C. for 10 min then at ambient temperature for 5 h. The brown solution was diluted with dichloromethane (30 ml) and washed with ice-cold 1M sulphuric acid (2×50 ml) and ice-cold water (2×50 ml), dried over anhydrous sodium sulfate and evaporated to give crude 1-ethoxy-4,4-difluoropent-1-en-3-one (3.28 g, 100%) as an orange oil: δH (400 MHz, CDCl3) 1.38 (3H, t, J 7), 1.71 (3H, t, J 19), 4.05 (2H, q, J 7), 5.94 (1H, dt, J 12 and 1), 7.81 (1H, d, J 12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([CH3:6])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.[CH:14]([O:16][CH2:17][CH3:18])=[CH2:15].N1C=CC=CC=1>ClCCl>[CH2:17]([O:16][CH:14]=[CH:15][C:3](=[O:4])[C:2]([F:7])([F:1])[CH3:6])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C)F
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
1.74 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −10° C.
ADDITION
Type
ADDITION
Details
added via a cannula to
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C. for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
at ambient temperature for 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with ice-cold 1M sulphuric acid (2×50 ml) and ice-cold water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC=CC(C(C)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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